![molecular formula C26H25ClFNO5 B2523756 (2-chloro-6-fluorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 486427-36-5](/img/structure/B2523756.png)
(2-chloro-6-fluorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Description
(2-chloro-6-fluorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C26H25ClFNO5 and its molecular weight is 485.94. The purity is usually 95%.
BenchChem offers high-quality (2-chloro-6-fluorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chloro-6-fluorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Alkaloid Synthesis
Research has identified new benzylisoquinoline alkaloids, such as those derived from the leaves of Beilschmiedia brevipes, showcasing the compound's relevance in natural product chemistry and potential pharmaceutical applications. The study by Pudjiastuti et al. (2010) highlights the synthesis of novel compounds with similar structural features, emphasizing the importance of such chemicals in exploring medicinal chemistry and natural product synthesis (Pudjiastuti et al., 2010).
Antimalarial Activity
Compounds with structural similarities have been synthesized and tested for their antimalarial properties. Zheng, Chen, and Gao (1991) discussed the synthesis of primaquine analogues with potential antimalarial effects. This underscores the significance of chemically complex compounds in developing new antimalarial drugs, indicating a path for the application of the queried compound in similar pharmaceutical contexts (Zheng, Chen, & Gao, 1991).
Fluorescent Labeling Reagents
The development of novel fluorophores for biomedical analysis represents another application area. Hirano et al. (2004) introduced a new fluorophore with strong fluorescence across a wide pH range, highlighting the utility of such compounds in labeling, detection, and analytical procedures in biological and chemical research (Hirano et al., 2004).
Synthesis of Pyrroloquinolines
The synthesis of pyrroloquinolines from similar structural precursors has been explored, with implications for the synthesis of natural products and potential pharmaceuticals. The study by Roberts et al. (1997) demonstrates the versatility of these compounds in organic synthesis, leading to the formal total syntheses of several complex molecules (Roberts, Joule, Bros, Álvarez, 1997).
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClFNO5/c1-31-17-7-9-18(10-8-17)34-15-22-19-14-24(33-3)23(32-2)13-16(19)11-12-29(22)26(30)25-20(27)5-4-6-21(25)28/h4-10,13-14,22H,11-12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVSBYCZKSZGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=CC=C4Cl)F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClFNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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